2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid
Overview
Description
2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the indoline and pyran families, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyran precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and smart materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and used in smart materials.
Indoline derivatives: Commonly studied for their biological activities and synthetic versatility.
Pyran derivatives: Explored for their diverse chemical reactivity and applications in material science.
Uniqueness
2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-12(17)9-15-11-4-2-1-3-10(11)14(13(15)18)5-7-19-8-6-14/h1-4H,5-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFKWLEUFAWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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